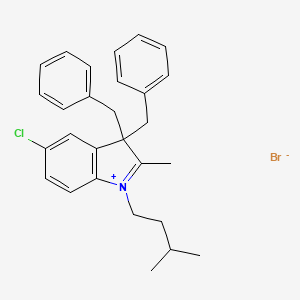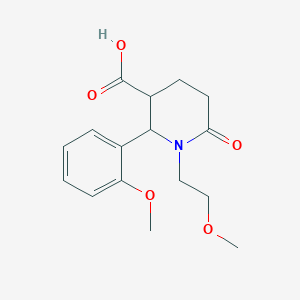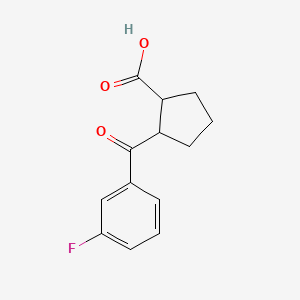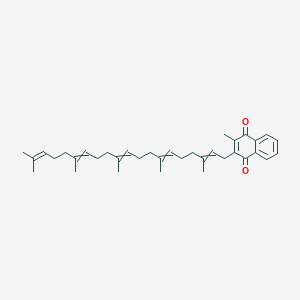
1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide is an organic compound with the molecular formula C28H31BrClN and a molar mass of 496.91 g/mol . This compound is a white crystalline solid with low solubility in water but can dissolve in some organic solvents such as alcohols and esters . It is commonly used in biochemical experiments as a stain and indicator for nucleic acids like DNA and RNA .
Méthodes De Préparation
The synthesis of 1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide involves several steps :
Synthesis of Chloroindole Compound: The initial step involves synthesizing the chloroindole compound.
Introduction of Isopentyl and Methyl Groups: Isopentyl and methyl groups are introduced into the reaction.
Reduction and Bromination: The final bromide salt product is obtained through reduction and bromination reactions.
Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the conditions applied.
Applications De Recherche Scientifique
1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide has several scientific research applications :
Biochemistry: It is used as a stain and indicator for nucleic acids such as DNA and RNA.
Pharmaceutical Research: It serves as a synthetic intermediate for anti-tumor, anti-bacterial, and anti-viral compounds.
Industrial Applications: It is used in various industrial processes that require specific staining and detection of nucleic acids.
Mécanisme D'action
The mechanism of action of 1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide involves its interaction with nucleic acids. It binds to DNA or RNA, allowing for their staining and detection in biochemical experiments . The molecular targets include the nucleic acids themselves, and the pathways involved are related to the binding and visualization of these nucleic acids.
Comparaison Avec Des Composés Similaires
1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide can be compared with other similar compounds such as:
- **5-Chloro-2-methyl-1
Propriétés
Formule moléculaire |
C28H31BrClN |
|---|---|
Poids moléculaire |
496.9 g/mol |
Nom IUPAC |
3,3-dibenzyl-5-chloro-2-methyl-1-(3-methylbutyl)indol-1-ium;bromide |
InChI |
InChI=1S/C28H31ClN.BrH/c1-21(2)16-17-30-22(3)28(19-23-10-6-4-7-11-23,20-24-12-8-5-9-13-24)26-18-25(29)14-15-27(26)30;/h4-15,18,21H,16-17,19-20H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
XKMBXVBWZOYAQD-UHFFFAOYSA-M |
SMILES canonique |
CC1=[N+](C2=C(C1(CC3=CC=CC=C3)CC4=CC=CC=C4)C=C(C=C2)Cl)CCC(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)anilino]methanimidoyl cyanide](/img/structure/B14111335.png)
![2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B14111348.png)
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B14111360.png)

![Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate](/img/structure/B14111364.png)


![16-Dioxooxacyclohexadeca-4,6-dien-3-yl]methyl 6-deoxy-2](/img/structure/B14111394.png)
![N-[3-(2-amino-1H-imidazol-5-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B14111398.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B14111407.png)
![5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111411.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B14111425.png)
